Home > Products > Screening Compounds P87960 > 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one
2,8-Dimethyl-3,7-dihydro-6H-purin-6-one - 36827-61-9

2,8-Dimethyl-3,7-dihydro-6H-purin-6-one

Catalog Number: EVT-14058154
CAS Number: 36827-61-9
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,8-Dimethyl-3,7-dihydro-6H-purin-6-one, also known as hypoxanthine, is a purine derivative with the molecular formula C5H4N4OC_5H_4N_4O and a molecular weight of approximately 164.16 g/mol. This compound plays a significant role in various biological processes, particularly in nucleotide metabolism and the salvage pathways of purine synthesis. It is classified under purines, which are essential components of nucleic acids and are involved in energy transfer and signaling within cells.

Synthesis Analysis

Methods

The synthesis of 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one can be achieved through multiple synthetic routes. A common method involves the reaction of guanine with hydrogen peroxide under acidic conditions, leading to the formation of hypoxanthine. Additionally, alternative synthetic pathways have been explored, including phase transfer catalysis techniques that enhance the yield and selectivity of the desired product .

Technical Details

One notable synthesis route starts with guanine, where it is treated with hydrogen peroxide in an acidic medium. This method effectively oxidizes the guanine to produce hypoxanthine. The reaction conditions such as temperature, pH, and concentration of reagents are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one features a fused bicyclic structure characteristic of purines. The compound consists of a pyrimidine ring fused to an imidazole ring.

Chemical Reactions Analysis

Reactions

2,8-Dimethyl-3,7-dihydro-6H-purin-6-one participates in several chemical reactions:

  1. Oxidation: Hypoxanthine can be oxidized to form xanthine, another important purine derivative.
  2. Reduction: It can undergo reduction reactions to regenerate guanine.
  3. Substitution: The compound can also participate in nucleophilic substitution reactions where hydrogen atoms on the purine ring are replaced by various functional groups.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The products formed from these reactions are significant in biochemical pathways related to purine metabolism.

Mechanism of Action

The mechanism of action for 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one primarily involves its role as a substrate for xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. This metabolic pathway is crucial for regulating purine levels in the body and is targeted by medications used to treat conditions such as gout.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Melting Point: Approximately 130 °C.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that hypoxanthine exhibits moderate stability and reactivity depending on environmental conditions .

Applications

2,8-Dimethyl-3,7-dihydro-6H-purin-6-one has numerous scientific applications:

  1. Chemistry: It serves as a precursor in synthesizing various purine derivatives.
  2. Biology: Plays a critical role in nucleotide metabolism and is involved in salvage pathways for purines.
  3. Medicine: Utilized in research related to gout and other metabolic disorders associated with purine metabolism.
  4. Industry: Employed in pharmaceutical production and as a biochemical reagent for various laboratory applications .
Synthetic Methodologies and Structural Optimization

Multi-Step Organic Synthesis Pathways for Purine Core Functionalization

The functionalization of the purine core in 2,8-dimethyl-3,7-dihydro-6H-purin-6-one (a theophylline derivative) enables precise modulation of its biochemical properties. Halogenation at the C8 position serves as a pivotal synthetic handle, where 8-bromotheophylline (CAS: 702242) provides a versatile intermediate for nucleophilic substitutions. This brominated derivative undergoes efficient displacement with thiols, amines, or alkoxides to introduce sulfur-, nitrogen-, or oxygen-based functionalities, respectively [3]. The electron-withdrawing bromine atom significantly enhances the reactivity of adjacent positions, facilitating further functionalization through cross-coupling reactions.

Thioxo-substitution at C2 represents another strategic modification, exemplified by the synthesis of 3,8-dimethyl-2-thioxo-2,3-dihydro-1H-purin-6(7H)-one (CAS: 91725-06-3). This modification replaces the carbonyl oxygen with sulfur, substantially altering the electronic distribution and hydrogen-bonding capacity of the molecule. The thiocarbonyl group serves as a ligand anchor in metalloenzyme inhibition and enhances hydrophobic interactions within enzyme binding pockets [8]. Structure-activity relationship (SAR) studies on analogous purine-diones demonstrate that alkyl chain elongation on nitrogen atoms directly influences inhibitory potency. As shown in Table 1, extension from ethyl (compound 1) to propyl groups (compound 4) enhances SIRT3 inhibition by 1.5-fold, though branched chains (compound 12) diminish activity [2].

Table 1: Impact of N-Alkyl Chain Modifications on Sirtuin Inhibition

CompoundR1R2SIRT3 IC50 (μM)SIRT1 IC50 (μM)
1–CH₂CH₃–CH₂CH₃0.79 ± 0.060.10 ± 0.01
4–CH₂CH₂CH₃–CH₂CH₂CH₃0.54 ± 0.050.12 ± 0.01
12–CH₂CH(CH₃)₂–CH₂CH₃1.77 ± 0.050.43 ± 0.03
15–CH₂CH₃4-fluorobenzyl0.37 ± 0.050.17 ± 0.01

Electron-withdrawing substituents on aromatic rings (e.g., compound 15 with 4-fluorobenzyl) further optimize activity, reducing SIRT3 IC50 to 0.37 μM. This enhancement is attributed to strengthened hydrophobic contacts and halogen bonding within the acetyl-lysine binding pocket of sirtuins [2].

Catalytic Strategies for N-Alkylation and Methyl Group Introduction

Regioselective N-methylation presents significant challenges due to the presence of multiple nucleophilic sites in the purine core. Modern catalytic approaches employ phase-transfer catalysts (PTCs) under biphasic conditions to achieve high N-7 selectivity. Quaternary ammonium salts (e.g., Aliquat 336) facilitate the migration of hydroxide or methylating agents (like dimethyl sulfate) into organic phases, enabling methylation at the imidazole nitrogen with >90% regioselectivity [3].

Stereoselective N-alkylation is crucial for synthesizing chiral purine derivatives. The synthesis of entecavir intermediates employs silicon-based protecting groups to achieve stereocontrol. As demonstrated in 2-amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one (CAS: 701278-07-1), the bulky dimethylphenylsilyl moiety directs alkylation by shielding one face of the purine ring. This spatial control ensures exclusive formation of the (1S,3R,4S) configured product, essential for antiviral activity [9].

Table 2: Catalytic Methods for Purine Functionalization

MethodCatalyst SystemKey FeatureApplication Example
Phase-Transfer CatalysisAliquat 336/K₂CO₃N-7 regioselectivity >90%2,8-dimethyl synthesis
Epoxide Ring-OpeningMg(ClO₄)₂ or Sc(OTf)₃Oxazolido[2,3-f]purine formationHeterocycle-fused derivatives
Silicon-Directed ControlDimethylphenylsilylStereoselective cyclopentyl functionalizationEntecavir intermediates

Epoxide ring-opening catalysis provides access to fused heterocyclic systems. Lewis acids like Mg(ClO₄)₂ or Sc(OTf)₃ catalyze the reaction between 8-chlorotheophylline and epoxides, yielding oxazolidino[2,3-f]purines. This one-pot methodology generates two new chiral centers with regioselective N-9 bond formation, expanding the chemical space for bioactive molecules [10].

Hybridization Techniques for Biologically Active Derivatives

Scaffold fusion strategies integrate the 2,8-dimethylpurin-6-one core with complementary pharmacophores to generate multitarget ligands. The design of dual TRPA1/TRPV1 antagonists exemplifies this approach, where the purinone ring (A-region) connects to diverse C-regions (pyridine, thiazole) via 1,2,4-oxadiazole linkers. This oxadiazole spacer replaces traditional urea moieties to enhance solubility while maintaining planarity for optimal receptor engagement [7]. As illustrated below, these hybrids exhibit balanced antagonism against human TRPA1 (IC50: 1.42 μM) and TRPV1 (IC50: 2.13 μM).

Molecular docking validation confirms that hybrid derivatives occupy both the acetyl-lysine and NAD+ binding sites of SIRT3. Hydrophobic substituents (e.g., 4-fluorobenzyl in compound 15) penetrate a subpocket typically occupied by myristoylated lysine residues, while the purinedione core forms hydrogen bonds with Gln228 and Asn229. This binding mode rationalizes the pan-sirtuin inhibition (SIRT1/2/3/5) observed with IC50 values below 2 μM for optimized compounds [2].

Properties

CAS Number

36827-61-9

Product Name

2,8-Dimethyl-3,7-dihydro-6H-purin-6-one

IUPAC Name

2,8-dimethyl-1,7-dihydropurin-6-one

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C7H8N4O/c1-3-8-5-6(9-3)10-4(2)11-7(5)12/h1-2H3,(H2,8,9,10,11,12)

InChI Key

BXUQSUDRIOVPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.